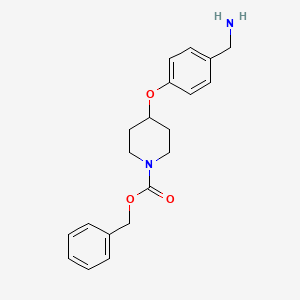

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate

Description

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate (CAS: 157023-34-2) is a piperidine-based carbamate derivative with a phenoxy group substituted at the 4-position of the piperidine ring. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, such as kinase inhibitors or opioid analogs, due to its structural flexibility and modifiable functional groups .

Properties

IUPAC Name |

benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-15,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFGSBSJNORJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution Followed by Reductive Amination

This method involves introducing the phenoxy group prior to installing the aminomethyl moiety:

Step 1: Synthesis of 1-Benzyl-4-(4-hydroxyphenoxy)piperidine

1-Benzyl-4-piperidone is treated with 4-hydroxyphenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield 1-benzyl-4-(4-hydroxyphenoxy)piperidine. The reaction proceeds via an SN2 mechanism, with yields averaging 65–75%.

Step 2: Introduction of Aminomethyl Group

The phenolic hydroxyl group is converted to a nitrile via Ullmann coupling with cyanomethyl bromide, followed by reduction using lithium aluminum hydride (LAH) to produce the aminomethyl substituent. This step achieves 50–60% yield due to competing side reactions.

Step 3: Deprotection of Benzyl Group

Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, yielding the free piperidine, which is subsequently reprotected as the carboxylate using benzyl chloroformate. Final yields for the three-step sequence range from 25–35%.

Route 2: Grignard Addition and Cyanohydrin Formation

Adapted from patent US20040171837A1, this approach leverages cyanohydrin intermediates to construct the aminomethylphenoxy group:

Step 1: Cyanohydrin Formation

1-Benzyl-4-piperidone reacts with hydrocyanic acid under basic conditions (KCN, 0–15°C) to form 1-benzyl-4-cyanopiperidin-4-ol. The cyanohydrin intermediate is stabilized via N-benzyl protection, achieving 80–85% yield.

Step 2: Phenoxy Group Installation

The cyanohydrin undergoes nucleophilic substitution with 4-fluorophenol in the presence of NaH, yielding 1-benzyl-4-(4-cyanophenoxy)piperidine. Subsequent hydrolysis with concentrated HCl converts the nitrile to an aminomethyl group, though this step requires careful pH control to avoid over-acidification (yield: 60–70%).

Step 3: Carboxylate Protection

The piperidine nitrogen is deprotected via hydrogenolysis and reprotected using benzyl chloroformate, finalizing the target compound in 40–45% overall yield.

One-Pot Tandem Reactions for Industrial Scalability

Simultaneous Protection and Functionalization

Recent advances emphasize minimizing step count through tandem reactions. A notable example involves:

-

Single-Pot Cyanohydrin and Grignard Addition : Combining 1-benzyl-4-piperidone with phenylmagnesium bromide and cyanating agents in a toluene/methyl tert-butyl ether mixture, followed by in situ hydrolysis to install the aminomethylphenoxy group. This method reduces reaction time from 72 hours to 24 hours, with yields comparable to multi-step approaches (35–40%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Mitsunobu reaction, reductive amination | 25–35% | High regioselectivity | Low overall yield due to multiple steps |

| Cyanohydrin-Grignard | Cyanohydrin formation, Grignard addition | 40–45% | Scalable, fewer purification steps | Requires hazardous cyanating agents |

| One-Pot Tandem | Combined protection/functionalization | 35–40% | Reduced reaction time | Limited solvent compatibility |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Muscarinic Receptor Antagonism

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate has been identified as a potential muscarinic receptor antagonist. Muscarinic receptors are involved in numerous physiological functions, and their antagonism can be beneficial in treating conditions such as overactive bladder and other urinary disorders. Research indicates that compounds with similar structures have shown promising results in preclinical studies targeting these receptors .

1.2 Neurological Disorders

The compound's structural properties suggest potential applications in treating neurological disorders, particularly those involving cholinergic dysfunction. By modulating neurotransmitter systems, it may have implications for conditions like Alzheimer's disease or other forms of dementia .

Case Studies and Research Findings

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving piperidine derivatives and phenolic compounds. The synthesis typically involves:

- Step 1: Formation of the piperidine ring.

- Step 2: Introduction of the benzyl group.

- Step 3: Carboxylation to yield the final product.

The compound exhibits a high degree of purity (typically >98%), making it suitable for further pharmacological testing and development .

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the phenoxy group provides hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Key Structural Differences :

- Phenoxy vs.

- Aminomethyl vs. Methyl/Amino: The aminomethyl group offers a secondary amine for further functionalization, unlike the inert methyl group or primary amine in analogs .

Biological Activity

Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an aminomethyl phenoxy moiety. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 328.41 g/mol

This compound interacts with various biological targets, including receptors and enzymes. The primary mechanism involves modulation of neurotransmitter systems, particularly through antagonism of NMDA receptors, which are implicated in pain perception, anxiety, and neurodegenerative diseases .

Pharmacological Effects

- Analgesic Properties :

- Anxiolytic Effects :

- Anticancer Activity :

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of related compounds. For example:

- Cytotoxicity Assays : Compounds similar to this compound were tested against A-431 and Jurkat cell lines, showing promising results in inhibiting cell proliferation .

- Mechanistic Studies : Molecular dynamics simulations have indicated that these compounds interact primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that could be exploited for drug development .

In Vivo Studies

Animal models have been utilized to assess the analgesic and anxiolytic effects:

- Pain Models : In rodent models of neuropathic pain, administration of the compound resulted in significant pain relief compared to control groups, supporting its role as a potential therapeutic agent for chronic pain management .

- Behavioral Studies : Anxiolytic effects were observed in behavioral tests (e.g., elevated plus maze), indicating reduced anxiety-like behavior following treatment with the compound .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the established synthetic routes for Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-aminomethylphenol derivatives with benzyl-protected piperidine carbonyl electrophiles under alkaline conditions (e.g., NaHCO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or THF. For example, coupling 4-(aminomethyl)phenol with benzyl chloroformate in dichloromethane (DCM) yields the intermediate, followed by purification via flash chromatography (hexane/EtOAc gradients) to achieve >90% purity . Reaction temperature (e.g., 100–150°C) and stoichiometric ratios (e.g., 1:1.2 amine:electrophile) critically impact yield optimization, with excess base (e.g., Cs₂CO₃) reducing side-product formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- 1H/13C NMR : Confirm regiochemistry via aromatic proton splitting (δ 7.2–7.4 ppm for benzyl) and piperidine backbone signals (δ 1.0–4.2 ppm) .

- LC-MS : Monitor molecular ion peaks (e.g., m/z 361 [M+1]+) and detect impurities like unreacted intermediates or deprotected amines .

- HPLC : Use reverse-phase C18 columns (MeCN/H₂O mobile phase) to quantify purity (>95% required for biological assays) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (evidence of irritation in analogs) .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (DCM, THF) and potential amine vapors .

- Spill Management : Absorb with inert materials (e.g., silica gel) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Rotamers : Piperidine ring puckering causes split signals; use variable-temperature NMR to coalesce peaks .

- Tautomerization : For derivatives with labile protons (e.g., amides), employ deuterated DMSO or D₂O exchange experiments .

- Byproduct Identification : Cross-validate LC-MS with high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities (e.g., m/z 344.3 vs. 344.1) .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions for drug discovery?

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the aminomethyl moiety during Suzuki-Miyaura couplings, followed by TFA cleavage (e.g., 95% yield in palladium-catalyzed arylations) .

- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Buchwald-Hartwig aminations due to steric hindrance from the benzyl group .

- Solvent Effects : DMF enhances solubility for heteroaromatic couplings, while toluene minimizes ester hydrolysis .

Q. How do structural modifications impact the compound’s biological activity, and how can researchers validate these effects?

- SAR Studies : Replace the benzyl group with substituted aryl rings (e.g., fluoro or nitro) to modulate lipophilicity and target binding (e.g., HDAC inhibition in cancer models) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for enzyme inhibition) .

- Metabolic Stability : Use liver microsome assays to assess oxidative deamination of the aminomethyl group, a common metabolic pathway .

Q. What methodologies address conflicting toxicity data between analogs in preclinical studies?

- In Silico Prediction : Apply QSAR models (e.g., TOPKAT) to compare toxicity profiles of structurally similar piperidine derivatives .

- In Vivo Profiling : Conduct acute toxicity studies in rodents (OECD 423) to resolve discrepancies in LD₅₀ values reported for analogs .

- Mechanistic Studies : Use reactive oxygen species (ROS) assays to determine if toxicity arises from oxidative stress vs. target off-effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.